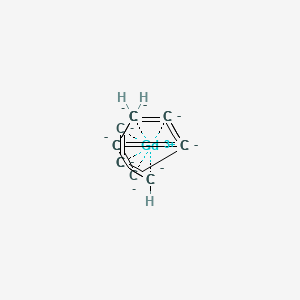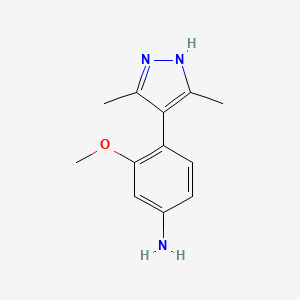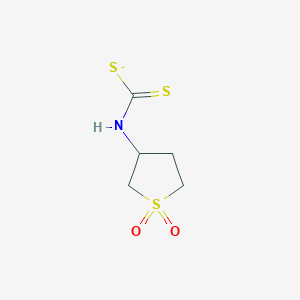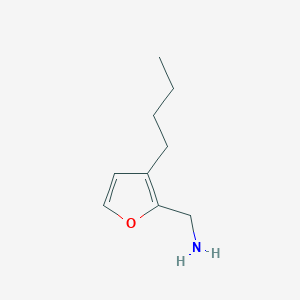![molecular formula C12H24N2O8 B12348564 2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)](/img/structure/B12348564.png)
2-[(2-Aminoethyl)(carboxymethyl)amino]acetic acid; bis(propanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) is a chemical compound with the molecular formula C12H24N2O8 and a molecular weight of 324.33 . This compound is known for its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) typically involves the reaction of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid with propionic acid in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process may involve heating and stirring the reactants in a suitable solvent, followed by purification steps such as crystallization or chromatography to isolate the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is typically subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) can undergo various types of chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitroso or nitro compounds, while reduction of the carboxylic acid groups may produce alcohols .
Scientific Research Applications
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Employed in biochemical assays and studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) involves its ability to chelate metal ions through its amino and carboxylic acid groups. This chelation process can inhibit the formation of metal ion complexes, thereby preventing unwanted chemical reactions. The compound’s molecular targets include metal ions such as calcium and magnesium, which are essential for various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetriacetic acid (EDTA): A well-known chelating agent with similar functional groups.
Nitrilotriacetic acid (NTA): Another chelating agent with a similar structure but different binding properties.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with additional amino and carboxylic acid groups.
Uniqueness
2,2’-((2-Aminoethyl)azanediyl)diacetic acid compound with propionic acid (1:2) is unique due to its specific combination of amino and carboxylic acid groups, which provide distinct chelating properties. Its ability to form stable complexes with metal ions makes it particularly useful in applications where precise control of metal ion concentrations is required .
Properties
Molecular Formula |
C12H24N2O8 |
|---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
2-[2-aminoethyl(carboxymethyl)amino]acetic acid;propanoic acid |
InChI |
InChI=1S/C6H12N2O4.2C3H6O2/c7-1-2-8(3-5(9)10)4-6(11)12;2*1-2-3(4)5/h1-4,7H2,(H,9,10)(H,11,12);2*2H2,1H3,(H,4,5) |
InChI Key |
FHIGVNAADXPQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CCC(=O)O.C(CN(CC(=O)O)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1,3-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12348513.png)
![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12348523.png)




![[(1-isopropyl-1H-pyrazol-3-yl)methyl]pentylamine](/img/structure/B12348548.png)

